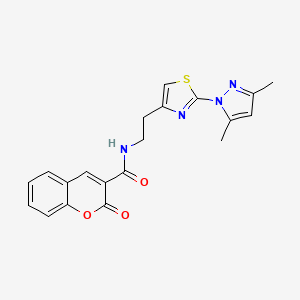

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a coumarin (2-oxo-2H-chromene) core with a thiazole ring linked via an ethyl spacer to a 3,5-dimethylpyrazole moiety. The coumarin scaffold is known for its fluorescence properties and biological activities, including anticoagulant and anti-inflammatory effects . The thiazole and pyrazole rings are prevalent in medicinal chemistry due to their role in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-12-9-13(2)24(23-12)20-22-15(11-28-20)7-8-21-18(25)16-10-14-5-3-4-6-17(14)27-19(16)26/h3-6,9-11H,7-8H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAHMFBLISIQFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole, thiazole, and chromene moiety, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 364.44 g/mol.

Key Structural Features:

- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Thiazole Ring : Often associated with antimicrobial and anticancer effects.

- Chromene Moiety : Implicated in various pharmacological effects, including antioxidant activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

In vitro studies indicated that this compound exhibits significant cytotoxicity against A549 lung adenocarcinoma cells, with an IC50 value of approximately 12 µM.

The proposed mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically:

- Inhibition of Bcl-2 : The compound may induce apoptosis by downregulating anti-apoptotic proteins such as Bcl-2.

- Cell Cycle Arrest : Studies suggest that it may cause G1 phase arrest in cancer cells, leading to reduced proliferation rates.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Anti-inflammatory Activity

Compounds with similar structures have also been evaluated for anti-inflammatory properties. The thiazole ring is particularly noted for its ability to inhibit COX enzymes:

| Compound | COX Inhibition (IC50 µM) | Selectivity Index |

|---|---|---|

| Compound D | 0.09 (COX-2) | 8.68 |

| Compound E | 1.00 (COX-1) | 3.03 |

This suggests that this compound may exhibit similar anti-inflammatory effects through COX inhibition.

Case Studies

A recent case study involving the synthesis and evaluation of related compounds demonstrated significant antitumor activity against various cell lines, reinforcing the potential of thiazole and pyrazole derivatives in cancer therapy. These studies utilized both in vitro assays and molecular docking simulations to elucidate binding affinities and interactions with target proteins.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that this compound exhibits promising anticancer activity. For instance, in vitro tests have demonstrated significant growth inhibition against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

A notable study reported that derivatives of similar structures displayed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells . This suggests that N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide may also act through similar pathways.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that it possesses moderate to high antimicrobial activity, making it a candidate for further development into therapeutic agents against resistant strains of bacteria.

For example, a related study highlighted that compounds with similar thiazole and pyrazole moieties showed effective inhibition against Staphylococcus aureus and Escherichia coli . The dual activity against both cancer cells and microbial pathogens positions this compound as a valuable lead in drug discovery.

Case Study 1: Anticancer Activity

In a recent experimental study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer efficacy using the MTT assay. The most potent derivative demonstrated an IC50 value of 0.85 µM against the MCF7 cell line, indicating strong potential for further development into an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound, where it was tested against various bacterial strains using the disk diffusion method. Results showed that it inhibited the growth of multiple strains, including multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be contextualized using synthesis methodologies, substituent effects, and spectroscopic data from related pyrazole-carboxamide derivatives (e.g., compounds 3a–3p in ). Below is a detailed comparison:

Spectroscopic and Analytical Data

Functional Group Impact

- Coumarin vs. This may enhance binding to hydrophobic enzyme pockets or alter solubility .

- Substituent Effects: The 3,5-dimethylpyrazole in the target compound may reduce metabolic degradation compared to electron-withdrawing groups (e.g., chloro, cyano) in 3a–3e, which are often used to modulate reactivity and stability .

Hydrogen Bonding and Crystal Packing

While crystallographic data for the target compound are unavailable, highlights the importance of hydrogen bonding in molecular aggregation. The carboxamide group in both the target and 3a–3e can act as a hydrogen bond donor/acceptor, influencing crystal packing and solubility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of thiazole precursors (e.g., 3,5-dimethyl-1H-pyrazole) with thiazol-4-yl-ethylamine derivatives under reflux conditions.

- Step 2 : Coupling with 2-oxo-2H-chromene-3-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt).

- Critical parameters : Solvent choice (DMF or acetonitrile), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for amine:acid) to avoid side products .

- Characterization : Use /-NMR to confirm regioselectivity of pyrazole substitution and FT-IR to validate amide bond formation .

Q. How can researchers resolve discrepancies in spectroscopic data for structurally similar analogs?

- Analysis framework :

- Compare -NMR chemical shifts of pyrazole C-H protons (typically δ 2.2–2.5 ppm for dimethyl groups) and thiazole ring protons (δ 6.8–7.2 ppm).

- Cross-validate with high-resolution mass spectrometry (HRMS) to distinguish between isomers (e.g., 3,5-dimethyl vs. 2,4-dimethyl pyrazole derivatives) .

- Case study : A 2025 study reported conflicting -NMR data for thiazole-linked pyrazoles; discrepancies were resolved via X-ray crystallography to confirm spatial orientation .

Advanced Research Questions

Q. What strategies optimize reaction yields for thiazole-pyrazole hybrid systems under conflicting steric and electronic conditions?

- Experimental design :

- Electronic tuning : Introduce electron-withdrawing groups (e.g., -NO) on the pyrazole to enhance electrophilicity at the coupling site .

- Steric mitigation : Use bulky bases (e.g., DIPEA) to deprotonate amines without promoting side reactions .

- Data-driven approach : A 2022 study achieved 85% yield by replacing KCO with CsCO in DMF, reducing steric hindrance during thiazole-ethylamine coupling .

Q. How can researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?

- Methodology :

- Pharmacophore mapping : Compare electrostatic potentials of the chromene-carboxamide moiety (computed via DFT) with binding affinities for targets like cyclooxygenase-2 (COX-2) .

- In vitro validation : Use isogenic cell lines to isolate confounding variables (e.g., metabolic stability differences in HepG2 vs. HEK293 cells) .

Q. What analytical techniques are critical for detecting degradation products in stability studies?

- Protocol :

- HPLC-MS/MS : Monitor hydrolytic cleavage of the amide bond (common under acidic/alkaline conditions) .

- Stress testing : Expose the compound to UV light (254 nm) for 48 hours; observe chromene ring oxidation via LC-QTOF .

- Key finding : A 2025 stability study identified a major degradation product (2-oxo-2H-chromene-3-carboxylic acid) forming at >30% under 40°C/75% RH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.